molecular formula C16H11NO3 B1232416 2-Phenylcarbamoylisatogen CAS No. 54871-99-7

2-Phenylcarbamoylisatogen

Cat. No.: B1232416
CAS No.: 54871-99-7
M. Wt: 265.26 g/mol
InChI Key: XJACIRILWGEDIO-UHFFFAOYSA-N
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Description

2-Phenylcarbamoylisatogen is a synthetic phenylcarbamate derivative characterized by a phenylcarbamoyl moiety attached to an isatogen core. The compound is hypothesized to interact with enzymatic targets via hydrogen bonding and hydrophobic interactions, similar to other carbamates. Synthesis typically involves coupling phenyl isocyanate derivatives with hydroxylated intermediates, as described in methodologies for related carbamates .

Properties

CAS No.

54871-99-7

Molecular Formula

C16H11NO3

Molecular Weight

265.26 g/mol

IUPAC Name

1,3-dioxo-N-phenylindene-2-carboxamide

InChI

InChI=1S/C16H11NO3/c18-14-11-8-4-5-9-12(11)15(19)13(14)16(20)17-10-6-2-1-3-7-10/h1-9,13H,(H,17,20)

InChI Key

XJACIRILWGEDIO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)C2C(=O)C3=CC=CC=C3C2=O

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2C(=O)C3=CC=CC=C3C2=O

Other CAS No.

54871-99-7

Synonyms

2-phenylcarbamoylisatogen

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

Key analogs include:

  • 4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates (e.g., compounds 4a–i): These feature dual chloro substituents, enhancing lipophilicity and electron-withdrawing effects .
  • 4-Chloro-2-{[(3,4-dichlorophenyl)amino]carbonyl}phenyl alkylcarbamates (e.g., compounds 6a–i): Additional chlorine atoms further increase steric bulk and log k values .
Table 1: Substituent Effects on Physicochemical Properties
Compound Type Substituents log k (HPLC) Bioactivity Reference
3-Chlorophenyl carbamate 3-Cl, 4-Cl 2.1–2.5 Antifungal
3,4-Dichlorophenyl carbamate 3-Cl, 4-Cl, 4-Cl 2.8–3.2 Antibacterial
2-Phenylcarbamoylisatogen Phenyl ~1.5* Hypothetical enzyme inhibition

*Estimated based on structural trends.

Lipophilicity and Bioavailability

Lipophilicity (log k), determined via HPLC, is critical for membrane permeability.

Key Research Findings and Limitations

  • : Chloro-substituted carbamates show dose-dependent antifungal efficacy (IC₅₀: 5–20 µM) but exhibit hepatotoxicity at high concentrations .
  • 2-Phenylcarbamoylisatogen: No direct toxicity data exists; however, reduced log k may lower off-target effects compared to chloro-analogs.

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